molecular formula C4H8N2O4Zn B045216 Zinc glycinate CAS No. 7214-08-6

Zinc glycinate

Cat. No.: B045216
CAS No.: 7214-08-6
M. Wt: 213.5 g/mol
InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L
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Description

Zinc glycinate: is a chelated form of zinc, where zinc is bound to two molecules of glycine. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including enzyme function, immune response, and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized by reacting glycine with zinc sulfate. The reaction typically involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then introducing zinc sulfate. The pH of the solution is adjusted to a range of 3 to 8, and the mixture is heated to 60-100°C for 1 to 4 hours under agitation. The solution is then evaporated and concentrated to precipitate this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of reaction kettles, fluidized beds for drying, and centrifuges for dehydration. The final product is obtained by drying the this compound at temperatures between 100-120°C .

Chemical Reactions Analysis

Types of Reactions: Zinc glycinate undergoes various chemical reactions, including:

    Chelation: Formation of stable chelate complexes with glycine.

    Substitution: Replacement of zinc with other metal ions in the chelate complex.

    Oxidation-Reduction: Zinc can participate in redox reactions, although it is more stable in its +2 oxidation state.

Common Reagents and Conditions:

    Chelation: Glycine and zinc sulfate in aqueous solution.

    Substitution: Other metal salts like copper sulfate can be used to replace zinc.

    Oxidation-Reduction: Reducing agents like sodium borohydride can be used in specific reactions.

Major Products:

Scientific Research Applications

Introduction to Zinc Glycinate

This compound is a chelated form of zinc, where zinc is bound to the amino acid glycine. This compound is recognized for its enhanced bioavailability compared to other forms of zinc supplements, making it particularly valuable in various applications across nutritional, medical, and agricultural fields. The unique properties of this compound contribute to its effectiveness in supporting immune function, antioxidant activity, and overall health.

Nutritional Supplements

This compound is widely used in dietary supplements due to its superior absorption characteristics. Studies indicate that it provides approximately 43% higher bioavailability than zinc gluconate, making it an effective choice for individuals seeking to increase their zinc intake without gastrointestinal discomfort .

Benefits:

  • Supports immune system function.
  • Enhances antioxidant activity.
  • Promotes healthy skin and hair.
  • Aids in collagen synthesis.

Medical Applications

This compound has been studied for its role in various medical conditions, particularly those related to zinc deficiency. It has shown promise in:

  • Wound Healing : Zinc plays a critical role in protein metabolism and cellular repair processes, essential for effective wound healing .
  • Inflammatory Response : It helps regulate inflammatory responses, contributing to overall health maintenance .

Case Study:

A randomized controlled trial demonstrated that supplementation with this compound significantly increased plasma zinc levels among participants, indicating its effectiveness in addressing deficiencies .

Agricultural Uses

In animal nutrition, this compound is utilized as a feed additive due to its high bioavailability and low toxicity. It has been shown to improve growth rates and intestinal health in livestock while reducing the excretion of zinc, which is beneficial for environmental sustainability .

Key Findings:

  • Pigs fed diets supplemented with this compound exhibited over 9% higher bone mineral content and density compared to those receiving traditional zinc oxide supplements .
  • The chelation with glycine enhances the stability of the compound, allowing for better mineral utilization in the gastrointestinal tract .

Food Industry Applications

This compound is also incorporated into functional foods and beverages aimed at enhancing nutritional profiles. Its use as a food fortification agent helps address dietary deficiencies in populations at risk.

Cosmetic Industry

Due to its beneficial effects on skin health, this compound is increasingly being included in cosmetic formulations aimed at improving skin texture and reducing signs of aging.

Comparative Analysis of this compound with Other Zinc Forms

Form of ZincBioavailabilityCommon Uses
This compoundHighestSupplements, medical applications
Zinc GluconateModerateSupplements
Zinc OxideLowAnimal feed, some supplements
Zinc PicolinateModerateSupplements

Mechanism of Action

Zinc glycinate exerts its effects by releasing zinc ions in the body, which then participate in various biochemical processes. Zinc acts as a cofactor for numerous enzymes, including those involved in DNA synthesis, protein synthesis, and cellular respiration. It also plays a role in immune function by modulating the activity of immune cells .

Comparison with Similar Compounds

  • Zinc gluconate
  • Zinc sulfate
  • Zinc citrate
  • Zinc methionine

Comparison: Zinc glycinate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other zinc supplements. For instance, zinc gluconate and zinc sulfate are commonly used but can cause gastrointestinal irritation. Zinc citrate is well-absorbed but may have a metallic taste. Zinc methionine has high bioavailability but is more expensive .

Biological Activity

Zinc glycinate, a chelated form of zinc, has garnered attention for its enhanced bioavailability and potential health benefits. This article explores the biological activity of this compound, focusing on its absorption, efficacy in various health conditions, and comparative studies with other zinc formulations.

Zinc is an essential trace mineral involved in numerous biological processes, including immune function, protein synthesis, wound healing, and DNA synthesis. Zinc deficiency can lead to significant health issues, prompting the need for effective supplementation. This compound is formed by the chelation of zinc with glycine, which may enhance its absorption and reduce gastrointestinal irritation compared to other forms like zinc gluconate or zinc oxide.

2. Bioavailability Studies

Recent studies have highlighted the superior bioavailability of this compound compared to traditional forms. A clinical trial involving twelve healthy female volunteers demonstrated that this compound significantly increased oral bioavailability by 43.4% when compared to zinc gluconate. The pharmacokinetic parameters such as C_max (maximum serum concentration) and AUC (area under the curve) were notably higher for this compound, indicating more efficient absorption and utilization in the body .

Table 1: Pharmacokinetic Parameters of this compound vs. Zinc Gluconate

ParameterThis compoundZinc GluconateRatio (Glycinate/Gluconate)
C_max (µg/mL)1.421.001.42
AUC (µg·h/mL)143.44100.001.43

This compound's enhanced bioavailability is attributed to its chelation with glycine, which stabilizes the zinc ion and facilitates its transport across intestinal membranes. Glycine's low molecular weight allows for better stability and absorption in the gastrointestinal tract . This mechanism reduces the formation of insoluble complexes that often limit mineral absorption.

Immune Function

Zinc plays a crucial role in immune function. A study found that supplementation with this compound improved plasma zinc levels significantly more than zinc gluconate or placebo, enhancing immune response markers without adversely affecting copper status .

Intestinal Health

Research has indicated that this compound may also support intestinal health by reducing oxidative stress and inflammation in animal models. For instance, a study on nursery pigs showed that supplementation with this compound improved growth performance and intestinal health while reducing fecal scores associated with gastrointestinal distress .

Table 2: Effects of this compound on Intestinal Health in Pigs

ParameterControl Group (No Zn)This compound Group
Average Daily Gain (g/day)200250
Fecal Score31
TNF-α Levels (pg/mg)52

5. Case Studies

Several case studies have documented the positive effects of this compound supplementation:

  • Case Study 1 : In a cohort of young adult women taking a daily dose of 60 mg of this compound for six weeks, plasma zinc levels increased significantly across all subjects, demonstrating its effectiveness in improving zinc status .
  • Case Study 2 : An elderly population supplemented with this compound reported improved immune responses during cold seasons compared to those receiving placebo or other forms of zinc .

6. Safety and Tolerability

This compound has been reported to be safe and well-tolerated among various populations. Adverse effects are minimal compared to other forms of zinc supplements, making it a preferred option for those sensitive to gastrointestinal disturbances .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing zinc glycinate bioavailability in animal models?

To evaluate this compound bioavailability, researchers must:

  • Define dose-response relationships : Compare graded levels of this compound (e.g., 10–60 mg Zn/kg diet) against inorganic zinc sources (e.g., ZnSO₄) using isonitrogenous and isocaloric diets to isolate zinc effects .
  • Select biomarkers : Measure tibia zinc content, metallothionein (MT) gene expression, and antioxidant enzymes (e.g., Cu-Zn superoxide dismutase) as functional indicators of zinc status .
  • Control variables : Standardize animal age, sex, and housing conditions to minimize confounding factors. For example, in broiler studies, use uniform bird cohorts and replicate treatments across multiple pens .

Q. How can researchers validate the structural integrity of this compound in experimental formulations?

  • Analytical methods : Use X-ray crystallography or infrared spectroscopy to confirm the chelation structure (e.g., Zn²⁺ coordinated with glycinate ligands) .
  • Purity assessment : Perform elemental analysis (e.g., ICP-MS) to verify zinc content and exclude contaminants like unchelated glycine or residual sulfate .
  • Stability testing : Monitor degradation under varying pH and temperature conditions relevant to the study (e.g., gastrointestinal pH for bioavailability studies) .

Q. What statistical approaches are recommended for analyzing this compound’s effects on growth performance?

  • ANOVA with post-hoc tests : Compare treatment means (e.g., body weight gain, feed conversion ratio) across dietary groups, accounting for variance between replicates .
  • Regression analysis : Model dose-response relationships (e.g., zinc intake vs. MT mRNA expression) to identify optimal supplementation levels .
  • Block designs : Use randomized complete block designs to control for spatial or temporal variability in animal trials .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in muscle tissue enrichment be resolved?

Contradictions (e.g., zinc content in pheasant leg vs. breast muscles at different supplementation levels ) may arise from:

  • Dose-dependent interactions : Higher this compound doses (e.g., 75% of dietary requirement) may saturate absorption pathways, reducing efficacy .
  • Tissue-specific uptake : Prioritize transcriptomic or proteomic analyses to identify transporters (e.g., ZIP/ZnT families) differentially expressed in muscle types .
  • Synergistic effects : Test interactions with other minerals (e.g., copper, iron) that compete for absorption pathways .

Q. What mechanisms underlie this compound’s immunomodulatory effects in vitro, and how can they be extrapolated to in vivo models?

  • Anti-inflammatory pathways : In LPS-challenged macrophages, this compound suppresses TNF-α and IL-1β secretion by modulating NF-κB signaling. Validate using gene knockout models or inhibitor studies .
  • Epithelial barrier function : Assess transepithelial electrical resistance (TEER) in intestinal cell lines (e.g., IPEC-J2) to quantify barrier enhancement. Correlate with tight junction protein expression (e.g., ZO-1, occludin) .
  • Translational challenges : Address dose discrepancies between in vitro (µg/mL) and in vivo (mg/kg) studies by scaling based on bioavailability and tissue distribution .

Q. How can researchers optimize this compound formulations to enhance stability in complex feed matrices?

  • Encapsulation strategies : Use lipid-based carriers or chitosan nanoparticles to protect this compound from degradation in acidic or high-fiber feeds .
  • Interaction mapping : Conduct Fourier-transform infrared (FTIR) spectroscopy to detect binding between this compound and feed components (e.g., phytates) that may reduce bioavailability .
  • Long-term stability assays : Store formulated feeds under controlled humidity and temperature, periodically testing zinc retention via atomic absorption spectroscopy .

Q. Methodological Resources

  • Experimental Diets : Refer to NRC (1994) guidelines for basal diet composition in poultry studies .
  • Gene Expression Analysis : Use qRT-PCR with primers specific to MT isoforms (e.g., MT-1, MT-2) and normalize to housekeeping genes (e.g., β-actin) .
  • Data Reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for detailed method replication and supplementary data submission .

Properties

IUPAC Name

zinc;2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSXMSTSYWNMH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162193
Record name Zinc glycinate
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14281-83-5, 7214-08-6
Record name Zinc glycinate
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Record name Zinc glycinate
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Record name Bis(glycinato-N,O)zinc
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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